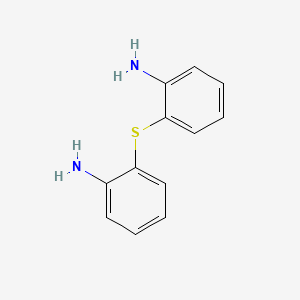

2,2'-Diaminodiphénylsulfure

Vue d'ensemble

Description

Bis(2-aminophenyl) Sulfide is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.3 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(2-aminophenyl) Sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2-aminophenyl) Sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-aminophenyl) Sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Outils de polymérisation

Le 2,2'-Diaminodiphénylsulfure est utilisé dans le domaine de la polymérisation . Il peut être utilisé comme outil dans le processus de polymérisation, qui implique la réaction de petites molécules (monomères) pour former de grandes molécules (polymères). Les polymères ont une large gamme d'applications, y compris les plastiques, les résines, le caoutchouc, les fibres, les adhésifs et les revêtements.

Synthèse organique

Ce composé est une matière première et un intermédiaire important utilisés en synthèse organique . La synthèse organique est l'étude de la façon dont nous construisons des molécules allant de produits naturels complexes et biologiquement actifs à de nouveaux matériaux. Parce que la synthèse permet à un chimiste de construire des structures entièrement nouvelles. C'est grâce à la synthèse que le monde des produits naturels peut créer de nouveaux produits pharmaceutiques et agrochimiques.

Produits pharmaceutiques

Le this compound est utilisé comme intermédiaire dans l'industrie pharmaceutique . Les intermédiaires sont des composants essentiels dans la production de produits pharmaceutiques. Ils peuvent être transformés par des réactions chimiques en principes actifs pharmaceutiques (API).

Agrochimiques

Ce composé est également utilisé dans la production d'agrochimiques . Les agrochimiques comprennent les pesticides, les engrais et autres produits chimiques utilisés en agriculture pour améliorer le rendement des cultures et protéger les cultures contre les ravageurs et les maladies.

Teinture

Le this compound est utilisé dans l'industrie des colorants . Il peut être utilisé comme intermédiaire dans la production de colorants. Les colorants ont des applications dans les textiles, le cuir, le papier et d'autres industries.

Propriétés

IUPAC Name |

2-(2-aminophenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRQKFXVKRQPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346437 | |

| Record name | 2,2'-Sulfanediyldianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5873-51-8 | |

| Record name | 2,2'-Sulfanediyldianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Diaminodiphenylsulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2-aminophenyl) sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD9FCR6NWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

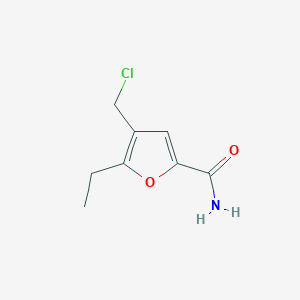

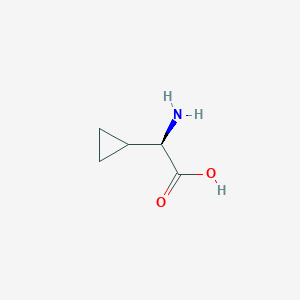

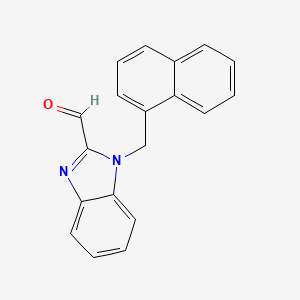

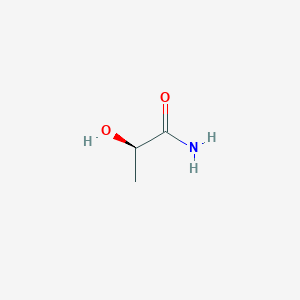

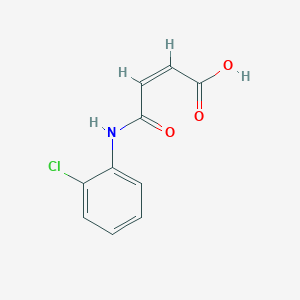

Feasible Synthetic Routes

Q1: What is the crystal structure of 2,2'-Diaminodiphenyl Sulfide and what intermolecular interactions are observed?

A1: 2,2'-Diaminodiphenyl Sulfide crystallizes in the monoclinic crystal system, specifically in the space group P121/c1. [] Its unit cell dimensions are: a = 9.945(5) Å, b = 7.063(3) Å, c = 17.770(6) Å, and β = 118.18(2)°. [] The two C—S bonds in the molecule are nearly identical, averaging 1.772(2) Å. [] The amino group exhibits a tilt of 16.7(3)° relative to the benzene ring plane. [] Intermolecular N−H···N hydrogen bonds play a significant role in the crystal packing, arranging the benzene rings roughly perpendicular to each other. []

Q2: How can 2,2'-Diaminodiphenyl Sulfide be used in macrocycle synthesis?

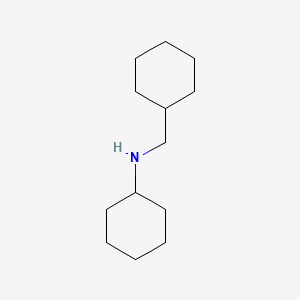

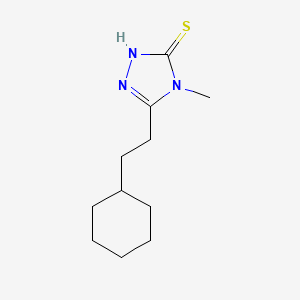

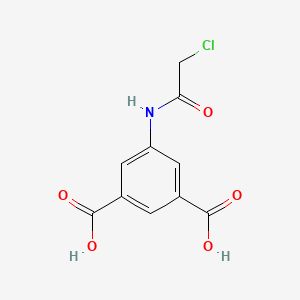

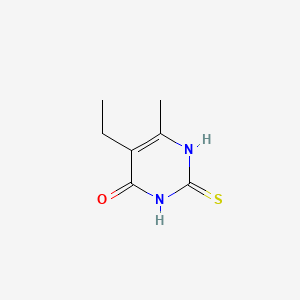

A2: 2,2'-Diaminodiphenyl Sulfide can act as a precursor for synthesizing aza crown ethers via the "crab-like" method. [] This involves reacting 2,2'-diaminodiphenyl sulfide with chloroacetyl chloride to form bis-α-chloroacetamidediphenylsulfide (BCADPS). [] Subsequent reaction of BCADPS with different aliphatic diamines in refluxing acetonitrile yields the desired aza crown ether macrocycles. [] This method has been demonstrated to produce a variety of aza-thia and oxa macrocycles. []

Q3: Are there any specific observations regarding the macrocycles synthesized using 2,2'-Diaminodiphenyl Sulfide?

A3: Interestingly, when BCADPS, derived from 2,2'-diaminodiphenyl sulfide, reacts with specific diamines like (e) mentioned in the research, a cryptand structure is formed instead of a typical crown ether. [] This cryptand exhibits diastereotopic methylene hydrogens due to its rigid structure, potentially attributed to a potassium ion template effect during synthesis. []

Q4: What are some potential applications of 2,2'-Diaminodiphenyl Sulfide and its derivatives?

A4: 2,2'-Diaminodiphenyl Sulfide is considered a valuable organic intermediate for various applications. [] Its amino groups can be further functionalized, for example, by oxidation to form sulfoxides or sulfones, expanding its potential uses. [] The compound also holds promise as a photo-curable agent. [] Its derivatives, such as the synthesized aza crown ethers, are of interest in fields like supramolecular chemistry and host-guest chemistry due to their ability to selectively bind specific ions or molecules. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1348119.png)